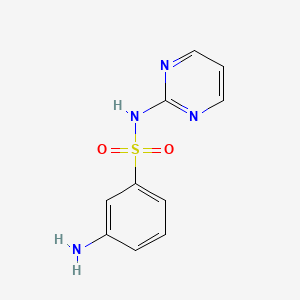

3-amino-N-pyrimidin-2-ylbenzenesulfonamide

Descripción general

Descripción

3-amino-N-pyrimidin-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-amino-N-pyrimidin-2-ylbenzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. The compound's structure features a pyrimidine ring linked to a benzenesulfonamide moiety, which is critical for its biological interactions. This article examines the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHNOS. Its structure can be represented as follows:

This compound exhibits significant reactivity due to the presence of amino and sulfonamide functional groups, which facilitate nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacterial Strains

A study evaluating the compound's activity against Mycobacterium tuberculosis and other bacterial strains revealed the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Mycobacterium tuberculosis | 125-250 |

| Candida species | 1.95 |

| Trichophyton interdigitale | 1.95 |

These results suggest that the compound is particularly effective against methicillin-resistant strains of Staphylococcus aureus, highlighting its potential in treating resistant infections .

The mechanism by which this compound exerts its antimicrobial effects primarily involves the inhibition of bacterial folate synthesis pathways. This is achieved through its interaction with dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway. Molecular docking studies suggest that the compound mimics natural substrates, effectively inhibiting enzyme activity .

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives, including this compound. Notable findings include:

- Antitubercular Activity : A series of pyrimidine-based sulfonamides were evaluated for their antitubercular properties, with some derivatives showing promising results against resistant strains of M. tuberculosis. The structural modifications in these compounds significantly influenced their activity .

- In Vitro Studies : In vitro assays demonstrated that this compound could effectively inhibit the growth of various fungal strains at low concentrations, indicating its broad-spectrum antimicrobial potential .

- Cytotoxicity Assessments : Studies assessing cytotoxicity revealed that while exhibiting antimicrobial properties, the compound also maintained a favorable selectivity index, suggesting minimal toxicity to human cells .

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the potential of pyrimidine derivatives, including 3-amino-N-pyrimidin-2-ylbenzenesulfonamide, in combating viral infections. A notable investigation synthesized a series of substituted 2-pyrimidylbenzothiazoles that incorporated sulfonamide moieties, demonstrating promising antiviral activity against several viruses such as HSV-1 and HCVcc genotype 4. Among the synthesized compounds, some exhibited viral reduction rates between 70% to 90%, outperforming standard antiviral treatments like acyclovir .

Anticancer Potential

The anticancer properties of benzenesulfonamides, including those with a pyrimidine core, have been extensively researched. A study focused on a series of benzenesulfonamides revealed their ability to inhibit cancer cell proliferation through various mechanisms. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrimidine ring significantly influenced their efficacy against different cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 10.5 | Apoptosis induction |

| Compound B | Lung Cancer | 8.0 | Cell cycle arrest |

| Compound C | Colon Cancer | 12.3 | Inhibition of angiogenesis |

Antibacterial Properties

The antibacterial activity of this compound has been explored in various studies, particularly its effectiveness against Gram-positive and Gram-negative bacteria. Research has demonstrated that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

Table 2: Antibacterial Efficacy

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 5 µg/mL |

| Compound E | Escherichia coli | 10 µg/mL |

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanism by which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Computational studies employing molecular docking and density functional theory (DFT) have elucidated binding interactions between these compounds and their biological targets, providing insights into their pharmacodynamics .

Case Study: Docking Studies

A recent study utilized molecular docking to analyze the interaction of pyrimidine derivatives with carbonic anhydrase IX, revealing significant binding affinities that suggest potential for further development as therapeutic agents in cancer treatment .

Conclusion and Future Directions

The diverse applications of this compound in antiviral, anticancer, and antibacterial domains underscore its potential as a versatile therapeutic agent. Ongoing research focusing on synthesizing new derivatives and elucidating their mechanisms will likely enhance our understanding and broaden the scope of their applications in medicine.

Future studies should aim to:

- Investigate the pharmacokinetic properties of these compounds.

- Explore combination therapies that may enhance efficacy.

- Conduct clinical trials to validate preclinical findings.

Propiedades

IUPAC Name |

3-amino-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-3-1-4-9(7-8)17(15,16)14-10-12-5-2-6-13-10/h1-7H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWQKLIHSSJGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322944 | |

| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7470-75-9 | |

| Record name | NSC402437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-N-2-pyrimidinylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.